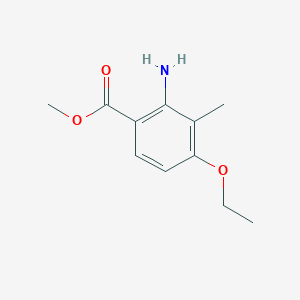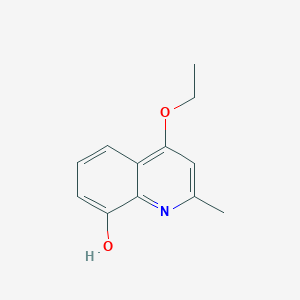
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a quinoxaline backbone and a fluorine atom at the 7-position and a methyl group at the 6-position. This compound has gained attention due to its potential as a pharmacological tool in studying certain biological processes.
Mecanismo De Acción
The mechanism of action of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with glutamate receptors. Specifically, it has been shown to selectively inhibit the NMDA subtype of glutamate receptor. This inhibition results in a decrease in the activity of these receptors, which can lead to changes in synaptic plasticity and ultimately affect learning and memory processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one are largely related to its inhibition of NMDA receptors. This inhibition can lead to changes in synaptic plasticity and alter the function of neural circuits involved in learning and memory. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its high selectivity for NMDA receptors and its potential as a pharmacological tool in studying the glutamatergic system. However, limitations include its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Direcciones Futuras
There are several potential future directions for research involving 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is in the development of more selective and potent inhibitors of NMDA receptors. Additionally, this compound may have potential applications in the treatment of anxiety disorders or other neurological conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Aplicaciones Científicas De Investigación
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one has been used in scientific research to study various biological processes. One such application is in the study of the glutamatergic system, which is involved in learning and memory. This compound has been shown to selectively inhibit a specific subtype of glutamate receptor, making it a useful tool in studying the function of these receptors.
Propiedades
Número CAS |
170099-04-4 |
|---|---|
Nombre del producto |
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one |
Fórmula molecular |
C9H9FN2O |
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
7-fluoro-6-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-2-7-8(3-6(5)10)12-9(13)4-11-7/h2-3,11H,4H2,1H3,(H,12,13) |
Clave InChI |
BPJHVOVVGNUGJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2 |
SMILES canónico |
CC1=CC2=C(C=C1F)NC(=O)CN2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

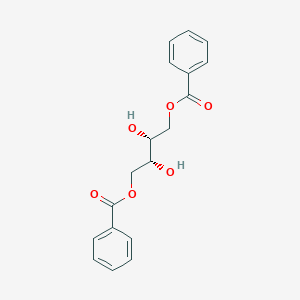

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
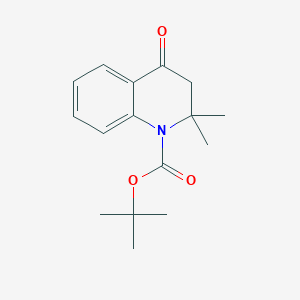
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
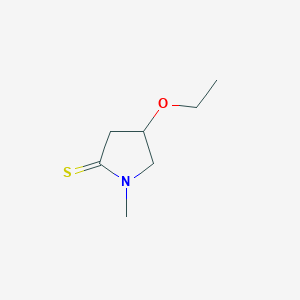
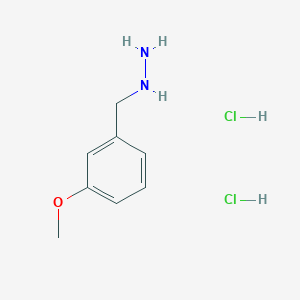
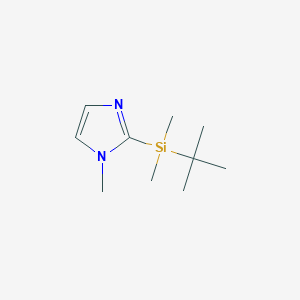
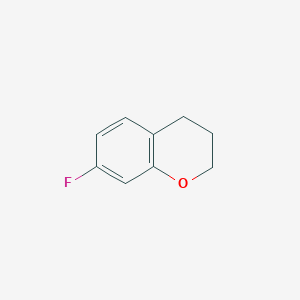
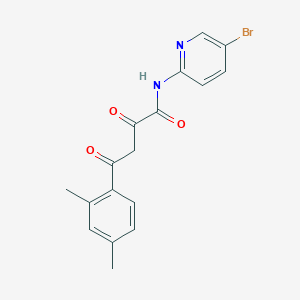
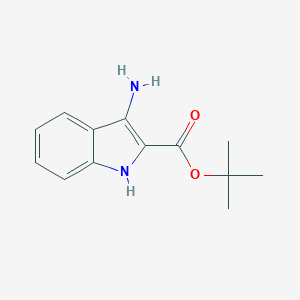
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
